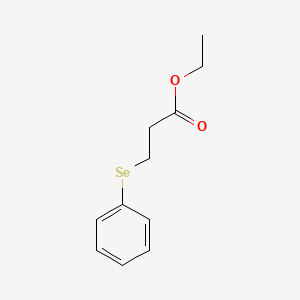
Propanoic acid, 3-(phenylseleno)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(phenylseleno)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a propanoic acid backbone with a phenylseleno group attached to the third carbon and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(phenylseleno)-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of esters like this compound can involve continuous processes where the reactants are fed into a reactor with a catalyst, and the ester is continuously removed to shift the equilibrium towards the product side. This method ensures higher yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Typically involves LiAlH4 in an anhydrous solvent like ether.
Major Products
Hydrolysis: Propanoic acid and ethanol.
Reduction: Propanol and ethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
Propanoic acid, 3-(phenylseleno)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances and flavors due to its ester functional group.
Mécanisme D'action
The mechanism by which propanoic acid, 3-(phenylseleno)-, ethyl ester exerts its effects involves interactions with various molecular targets. The phenylseleno group can participate in redox reactions, potentially influencing oxidative stress pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, ethyl ester: Lacks the phenylseleno group, making it less reactive in redox reactions.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of a phenylseleno group, altering its chemical properties and reactivity.
Uniqueness
Propanoic acid, 3-(phenylseleno)-, ethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities not found in similar esters.
Propriétés
| 109179-39-7 | |
Formule moléculaire |
C11H14O2Se |
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
ethyl 3-phenylselanylpropanoate |
InChI |
InChI=1S/C11H14O2Se/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
TYKJLCIFAXHSEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/no-structure.png)
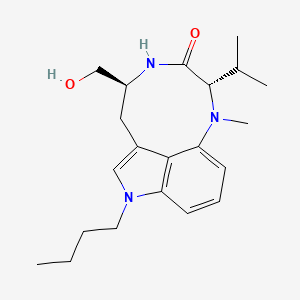
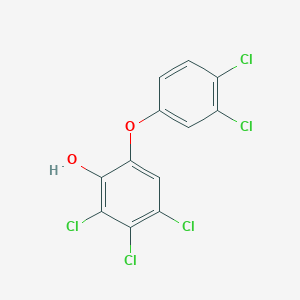
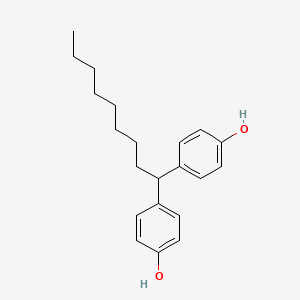
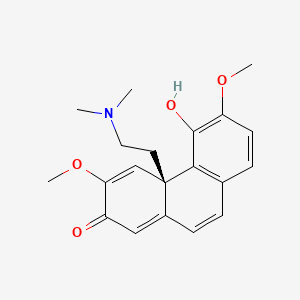
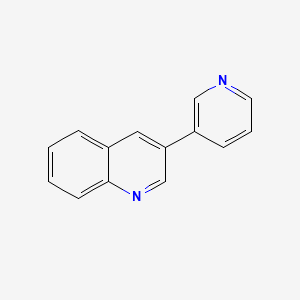
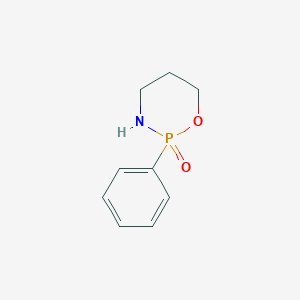
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
